1,5-Dihydropyrrolo[2,3-f]indole
Overview
Description
1,5-Dihydropyrrolo[2,3-f]indole is a chemical compound with the molecular formula C10H8N2 . It is also known by its IUPAC name 1,5-Dihydropyrrolo[2,3-f]indole . The average mass of this compound is 186.213 Da and its monoisotopic mass is 186.090546 Da .
Synthesis Analysis
The synthesis of pyrroloindoles, including 1,5-Dihydropyrrolo[2,3-f]indole, has been a central theme in organic synthesis due to their wide-ranging biological activity . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 1,5-Dihydropyrrolo[2,3-f]indole consists of a pyrrole ring fused with an indole ring . The structure of dihydropyrroloindoles has been estimated using quantum-chemical methods .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Acid-catalyzed dimerization reactions of pyrroles have also been used to synthesize pyrroloindoles .Physical And Chemical Properties Analysis
1,5-Dihydropyrrolo[2,3-f]indole has a molecular formula of C10H8N2 . Its average mass is 186.213 Da and its monoisotopic mass is 186.090546 Da .Safety and Hazards
The safety data sheet for indole, a related compound, indicates that it is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation and is very toxic to aquatic life . Precautions include avoiding release to the environment, wearing protective clothing, and washing thoroughly after handling .
Future Directions
Pyrroloindoles, including 1,5-Dihydropyrrolo[2,3-f]indole, are becoming a new research hotspot as a class of pyrrole-based small-molecular hole injection materials in organic light-emitting diodes . There is still room for improvement in the field of indole synthesis . The synthetic methods and biological activities of pyrroloindole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1,5-dihydropyrrolo[2,3-f]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJMIKULCHBVMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydropyrrolo[2,3-f]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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